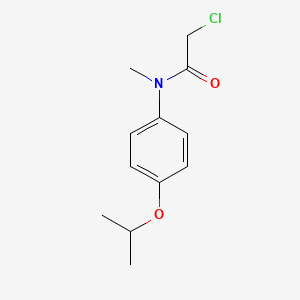![molecular formula C11H14ClNO3 B7628028 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. Tramadol is a potent analgesic that acts on the central nervous system, producing pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin.
Mécanisme D'action
Tramadol produces pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism of action makes 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide a unique analgesic that can provide pain relief without the same risk of addiction and respiratory depression as other opioids.
Biochemical and physiological effects:
Tramadol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting the release of substance P, and decreasing the activity of nociceptive neurons. Tramadol has also been found to have anticonvulsant and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tramadol has a number of advantages for lab experiments, including its potency, efficacy, and unique mechanism of action. However, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide also has limitations, including its potential for abuse and dependence, as well as its side effects, which can include nausea, dizziness, and sedation.
Orientations Futures
There are a number of future directions for 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide research, including investigating its potential use in combination with other analgesics, exploring its effects on different pain conditions, and investigating its potential use in treating psychiatric disorders. Additionally, research is needed to better understand the mechanisms underlying this compound's analgesic properties and to develop safer and more effective pain medications.
In conclusion, this compound is a potent analgesic with a unique mechanism of action that has been extensively studied for its use in treating pain and other conditions. While this compound has a number of advantages for lab experiments, it also has limitations and potential side effects that must be carefully considered. Future research is needed to better understand the mechanisms underlying this compound's effects and to develop safer and more effective pain medications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-hydroxy-4-methoxybenzaldehyde to form 2-(3-hydroxy-4-methoxyphenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound, which is purified and isolated as a white crystalline powder.
Applications De Recherche Scientifique
Tramadol has been extensively studied for its analgesic properties and has been found to be effective in treating a variety of pain conditions, including neuropathic pain, postoperative pain, and cancer pain. Tramadol has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)14)4-5-13-11(15)7-12/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJHKYGBPCQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)

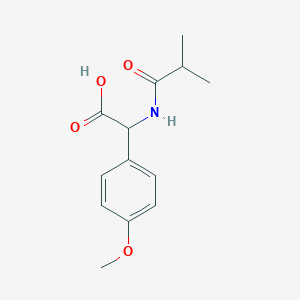
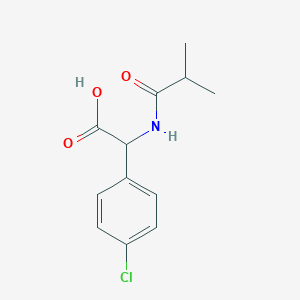
![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)
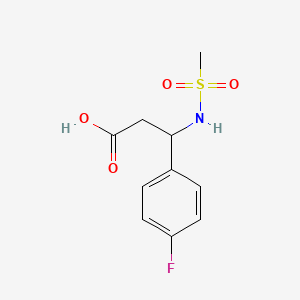
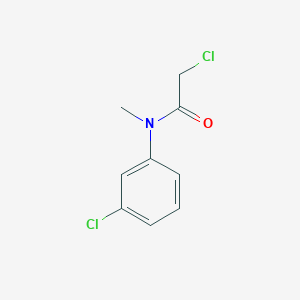
![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
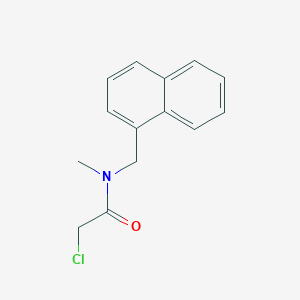
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

